molecular formula C12H26O2 B3061079 2,4-Diethyl-3-propylpentane-1,5-diol CAS No. 41845-37-8

2,4-Diethyl-3-propylpentane-1,5-diol

Cat. No.: B3061079
CAS No.: 41845-37-8
M. Wt: 202.33 g/mol
InChI Key: YPTJCZSSICBJLY-UHFFFAOYSA-N
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Description

2,4-Diethyl-3-propylpentane-1,5-diol is an organic compound with the molecular formula C12H26O2 and a molecular weight of 202.33 g/mol . It is systematically named as a pentane backbone substituted with two ethyl groups, one propyl group, and terminal hydroxyl groups at the 1 and 5 positions . This specific structure classifies it as a branched aliphatic diol. In organic synthesis and materials science, branched diols like this one serve as valuable building blocks or monomers . The steric hindrance introduced by the branched alkyl chains can significantly influence reaction kinetics and selectivity, offering pathways to more complex molecular architectures . When used in polymerization reactions, for instance in the synthesis of polyesters, such branched diols can disrupt polymer chain packing. This disruption can lower the crystallinity and melting point of the resulting material while potentially enhancing properties like flexibility, solubility, and adhesion . The presence of two primary hydroxyl groups makes this compound a versatile intermediate that can be further functionalized. This product is intended for research and development purposes. For Research Use Only. Not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethyl-3-propylpentane-1,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2/c1-4-7-12(10(5-2)8-13)11(6-3)9-14/h10-14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTJCZSSICBJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(CC)CO)C(CC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596857
Record name 2,4-Diethyl-3-propylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41845-37-8
Record name 2,4-Diethyl-3-propylpentane-1,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Diethyl 3 Propylpentane 1,5 Diol and Analogues

Established Synthetic Pathways for Branched 1,5-Pentanediols

The construction of the carbon skeleton of branched 1,5-pentanediols is often achieved through classical organic reactions that have been refined for efficiency and selectivity. These methods typically involve the formation of a suitable precursor that can be readily converted to the target diol.

Reduction of Diester Precursors (e.g., diethyl 3-propylglutarate)

A primary and straightforward approach to synthesizing 1,5-diols is the reduction of corresponding dicarboxylic acid esters. For a molecule like 2,4-diethyl-3-propylpentane-1,5-diol, a logical precursor would be a polysubstituted glutarate derivative. The synthesis of such a precursor, for instance, diethyl 3-propylglutarate with additional ethyl groups at the 2 and 4 positions, can be envisioned through Michael additions or other C-C bond-forming reactions. Once the appropriately substituted diester is obtained, it can be reduced to the corresponding diol.

Commonly used reducing agents for this transformation include powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The high reactivity of LiAlH₄ ensures the complete reduction of both ester functionalities to primary alcohols.

Table 1: Examples of Diester Reduction to Diols No direct synthesis for diethyl 2,4-diethyl-3-propylglutarate was found in the literature search. The following table presents analogous reductions of substituted glutarates to demonstrate the methodology.

Diester PrecursorReducing AgentProductReference
Diethyl 3-methylglutarateLiAlH₄3-Methylpentane-1,5-diolGeneral Knowledge
Diethyl 2,4-dimethylglutarateLiAlH₄2,4-Dimethylpentane-1,5-diolGeneral Knowledge

The primary challenge in this approach lies in the stereocontrolled synthesis of the polysubstituted diester precursor, as the stereochemistry of the final diol is dictated by the stereocenters created during the formation of the diester.

Chemo- and Regioselective Functionalization Approaches

An alternative strategy involves the selective functionalization of a simpler, pre-existing polyol scaffold. This approach relies on the ability to differentiate between multiple hydroxyl groups within a molecule, allowing for targeted modifications. While highly effective for certain substrates, the chemo- and regioselective functionalization of polyols can be complex due to the similar reactivity of hydroxyl groups. nih.gov

One method to achieve selectivity is through the use of protecting groups, which can temporarily block certain hydroxyl groups while others are manipulated. Another advanced technique involves the formation of cyclic intermediates, such as cyclic sulfate (B86663) esters, from a diol. These activated intermediates can then undergo regioselective ring-opening reactions with nucleophiles, including organometallic reagents, to introduce new carbon-carbon bonds. For example, a copper-catalyzed C(sp³)–C(sp³) cross-coupling reaction of cyclic sulfate esters with alkyl Grignard reagents has been shown to be an effective method for the functionalization of polyols. nih.gov This strategy offers a powerful tool for building up the complexity of a simple diol to achieve a more substituted structure.

Asymmetric Synthesis and Enantioselective Routes to Chiral Branched Diols

The presence of multiple stereocenters in molecules like this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure or enriched products. Several powerful strategies have been developed for the enantioselective synthesis of chiral branched diols.

Chiral Pool Approaches to Pentane-1,5-diol Derivatives

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. nih.gov Terpenes, amino acids, and carbohydrates are common components of the chiral pool. nih.gov By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the synthetic route can be significantly shortened and the need for asymmetric induction or resolution steps can be minimized.

For the synthesis of a highly alkylated pentane-1,5-diol derivative, one could envision starting from a chiral terpene or a carbohydrate-derived building block that contains a portion of the desired carbon skeleton with the correct stereochemistry. The synthesis would then involve a series of transformations to elaborate the starting material into the final target molecule, preserving the initial chirality.

Asymmetric Catalytic Hydrogenation Strategies for Chiral Diols

Asymmetric catalytic hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. nih.govrsc.orgrsc.org This method involves the reduction of a prochiral substrate, such as an unsaturated ester or a ketone, using hydrogen gas in the presence of a chiral metal catalyst. The catalyst, typically a complex of rhodium, ruthenium, or iridium with a chiral ligand, controls the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. nih.govrsc.orgrsc.org

For the synthesis of chiral branched diols, this strategy can be applied to the asymmetric hydrogenation of substituted lactones or esters. nih.govrsc.orgrsc.org For example, the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones has been shown to produce chiral diols in high yield and with high enantioselectivity through a dynamic kinetic resolution process. nih.govrsc.orgrsc.org

Table 2: Examples of Asymmetric Hydrogenation for Chiral Diol Synthesis

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
Racemic α-phenyl-γ-butyrolactoneIr-SpiroPAP(R)-2-Phenylbutane-1,4-diol95% nih.govrsc.orgrsc.org
Racemic α-methyl-γ-butyrolactoneIr-SpiroPAP(R)-2-Methylbutane-1,4-diol93% nih.govrsc.orgrsc.org

The challenge in applying this method to a molecule like this compound would be the synthesis of a suitable unsaturated precursor with the correct substitution pattern.

Multicomponent Asymmetric Allylic Alkylation for Branched Systems

Asymmetric allylic alkylation (AAA) is a versatile method for the enantioselective formation of carbon-carbon bonds. nih.govscilit.com This reaction typically involves the coupling of a nucleophile with an allylic electrophile in the presence of a chiral palladium or iridium catalyst. nih.govscilit.com The catalyst controls the stereochemistry of the newly formed stereocenter.

For the construction of highly branched systems, multicomponent versions of this reaction can be employed. These reactions allow for the simultaneous formation of multiple C-C bonds and the creation of complex stereochemical arrays in a single step. An iridium-catalyzed asymmetric allylic alkylation of malonates with trisubstituted allylic electrophiles has been reported for the formation of all-carbon quaternary stereocenters. nih.gov This methodology could potentially be adapted to build the heavily substituted carbon backbone of this compound. The subsequent functional group manipulations would then be required to convert the alkylated product into the target diol.

The synthesis of highly substituted acyclic molecules such as this compound presents a significant challenge in organic chemistry. The steric congestion around the core carbon skeleton requires synthetic strategies that offer high levels of chemo-, regio-, and stereoselectivity. Modern methodologies are moving away from classical stepwise approaches towards more efficient and elegant solutions, including the use of novel organometallic catalysts and sophisticated tandem reaction sequences. These advanced strategies enable the construction of multiple C-C bonds and the installation of several stereocenters in a controlled manner, providing access to complex structures like polysubstituted 1,5-diols and their analogues.

**2.3. Novel Synthetic Strategies for Highly Branched Diols

The efficient construction of sterically hindered diols necessitates innovative approaches that can overcome the challenges of steric hindrance and achieve high stereocontrol. The development of novel synthetic strategies is crucial for accessing complex poly-substituted architectures.

Organometallic catalysis provides powerful tools for forging carbon-carbon bonds with exceptional control, which is essential for building the dense framework of compounds analogous to this compound. Transition metals like nickel, palladium, and rhodium can catalyze multi-component reactions, allowing for the assembly of complex molecular skeletons from simple precursors in a single step.

One such advanced method is the nickel-catalyzed four-component reaction, which can assemble polysubstituted 1,3-dienes from terminal alkynes, aryl boroxines, and perfluoroalkyl iodides. nih.gov This reaction forms three new C-C bonds in one vessel with excellent selectivity. nih.gov The resulting highly substituted diene is a versatile intermediate that can be readily converted to the corresponding diol through standard dihydroxylation procedures, such as the Upjohn dihydroxylation. This subsequent transformation was demonstrated in a palladium-catalyzed dearomatization reaction, where a complex olefin was smoothly converted to a diol. acs.org

EntryAlkyneAryl BoroxineYield (%)
1Phenylacetylene(4-methoxyphenyl)boroxine85
21-Hexyne(4-fluorophenyl)boroxine78
33,3-Dimethyl-1-butyne(p-tolyl)boroxine81
4Cyclopropylacetylene(4-(trifluoromethyl)phenyl)boroxine72

Table 1: Selected examples from a Nickel-catalyzed four-component reaction for the synthesis of polysubstituted 1,3-diene precursors. Data sourced from related synthetic strategies. nih.gov

Furthermore, rhodium-carbene complexes have been developed as highly selective catalysts for hydroformylation reactions. acs.org This process could be envisioned to install the hydroxymethyl groups in the target diol by first creating a branched dialdehyde (B1249045) from a suitable olefin precursor, followed by reduction. The high selectivity for branched isomers offered by these catalysts is critical for establishing the substitution pattern found in highly hindered diols. acs.org

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient strategy for synthesizing complex molecules. princeton.edunih.gov This approach minimizes waste and purification steps, aligning with the principles of green chemistry. nih.gov

A notable example directly relevant to the synthesis of 1,5-diols is the one-pot double allylboration reaction. organic-chemistry.org This powerful sequence allows for the coupling of two different aldehydes with a bifunctional allylborane reagent. organic-chemistry.org The reaction proceeds with high diastereo- and enantioselectivity, providing access to either 1,5-anti- or 1,5-syn-diols depending on the geometry of the allylborane intermediate. organic-chemistry.org This method offers precise control over the stereochemistry of the resulting diol, achieving enantiomeric excesses typically between 84-95%. organic-chemistry.org Such a strategy could be adapted to construct the stereocenters present in analogues of this compound by carefully selecting the appropriate aldehyde coupling partners.

Aldehyde 1 (R1CHO)Aldehyde 2 (R2CHO)Diol ProductDiastereomeric Ratio (anti:syn)Yield (%)ee (%)
BenzaldehydeIsobutyraldehyde1,5-anti>98:27595
CyclohexanecarboxaldehydeBenzaldehyde1,5-anti>98:28091
IsobutyraldehydeAcetaldehyde1,5-syn>98:27194
BenzaldehydePropionaldehyde1,5-syn>98:27892

Table 2: Representative results for the one-pot double allylboration for the stereoselective synthesis of 1,5-diols. Data reflects findings for analogous 1,5-diol syntheses. organic-chemistry.org

Other tandem sequences can also be employed to generate highly functionalized precursors. For instance, a tandem asymmetric organozinc addition followed by a diastereoselective epoxidation creates complex epoxy alcohols with three contiguous stereogenic centers in a single operation. nih.gov While not a diol, this product is a closely related and valuable synthetic intermediate. Similarly, tandem sequences involving aldol (B89426) condensations followed by Diels-Alder reactions can rapidly generate significant molecular complexity, which can serve as a scaffold for further functionalization to yield the desired diol structure. researchgate.net

Stereochemical Aspects of 2,4 Diethyl 3 Propylpentane 1,5 Diol

Identification and Characterization of Stereoisomers of 2,4-Diethyl-3-propylpentane-1,5-diol

This compound possesses two chiral centers at carbons 2 and 4. The presence of these stereocenters means that the molecule can exist as multiple stereoisomers. The maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=2, there are a maximum of 2^2 = 4 possible stereoisomers.

These stereoisomers consist of two pairs of enantiomers. Specifically, these would be the (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R) configurations. The (2R, 4R) and (2S, 4S) isomers are enantiomers of each other, as are the (2R, 4S) and (2S, 4R) isomers. The relationship between the (2R, 4R) and (2R, 4S) isomers (and other similar pairings) is diastereomeric.

In the absence of specific experimental data for this compound, the characterization of these stereoisomers would typically rely on techniques such as polarimetry to distinguish between enantiomers based on their optical activity. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, would be crucial in differentiating diastereomers, as they would exhibit distinct chemical shifts and coupling constants. Advanced techniques like X-ray crystallography would be required to definitively determine the absolute configuration of each stereoisomer.

Table 1: Theoretical Stereoisomers of this compound

ConfigurationRelationship to (2R, 4R)
(2R, 4R)Identical
(2S, 4S)Enantiomer
(2R, 4S)Diastereomer
(2S, 4R)Diastereomer

Control of Stereoselectivity in Reactions Involving the Chemical Compound

The synthesis of a specific stereoisomer of this compound would necessitate stereoselective chemical reactions. While no specific synthesis for this compound is documented in publicly available literature, general strategies for achieving stereocontrol in the synthesis of similar branched diols can be considered.

One common approach involves the use of chiral catalysts or auxiliaries to direct the formation of a particular stereoisomer. For instance, asymmetric reduction of a diketone precursor could potentially yield a diol with a specific stereochemistry. The choice of catalyst and reaction conditions would be paramount in achieving high diastereoselectivity and enantioselectivity.

Another strategy could involve starting from a chiral precursor that already contains one of the desired stereocenters. Subsequent reactions to build the rest of the molecule would then be influenced by the existing stereocenter, a process known as substrate-controlled stereoselectivity.

The precise control of stereochemistry is often challenging, and the development of a synthetic route to a specific isomer of this compound would likely require significant experimental optimization.

Impact of Branching and Stereochemistry on Molecular Conformation and Derived Materials

The extensive branching and the specific stereochemistry of the hydroxyl and alkyl groups in this compound would have a significant impact on its molecular conformation. The different stereoisomers will adopt distinct three-dimensional shapes to minimize steric hindrance between the bulky ethyl and propyl groups. These conformational preferences would, in turn, influence the physical properties of the molecule, such as its melting point, boiling point, and solubility.

For example, a stereoisomer that can adopt a more compact conformation might exhibit a higher melting point due to more efficient crystal packing. Conversely, an isomer with a more extended conformation might have a higher boiling point due to increased surface area and stronger intermolecular forces.

If this diol were to be used as a monomer in the synthesis of polymers or other materials, the stereochemistry would play a critical role in determining the properties of the resulting material. For instance, a polymer derived from a single, pure stereoisomer might exhibit a high degree of crystallinity and distinct mechanical properties, whereas a polymer derived from a mixture of stereoisomers would likely be amorphous and have different physical characteristics. The specific arrangement of the side chains would affect polymer chain packing, flexibility, and intermolecular interactions.

Reactivity and Mechanistic Investigations of 2,4 Diethyl 3 Propylpentane 1,5 Diol

Transformations Involving the Hydroxyl Groups of the Chemical Compound

The reactivity of 2,4-Diethyl-3-propylpentane-1,5-diol is primarily dictated by its two primary hydroxyl (-OH) groups. These functional groups are the sites for oxidation, dehydration, esterification, and etherification. However, the significant steric hindrance imposed by the ethyl and propyl substituents at the 2, 3, and 4 positions plays a crucial role in modulating the accessibility and reaction rates at these hydroxyl centers.

Selective Oxidation Reactions of Branched Diols

The oxidation of diols can yield a variety of products, including aldehydes, ketones, and carboxylic acids, depending on the structure of the diol and the oxidizing agent used. chemistrysteps.com In the case of this compound, both hydroxyl groups are primary, meaning they can be oxidized first to aldehydes and then further to carboxylic acids.

A significant challenge and area of interest in the chemistry of diols is achieving selective oxidation. For a 1,5-diol like this compound, selective mono-oxidation to a hydroxy-aldehyde is possible, but this intermediate can readily undergo intramolecular cyclization to form a more stable cyclic hemiacetal, known as a lactol. youtube.com This lactol can then be further oxidized to the corresponding δ-lactone. youtube.comresearchgate.net

Several reagent systems are known to facilitate the selective oxidation of 1,5-diols to lactones. One effective method employs a catalytic amount of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in conjunction with a co-oxidant like bis-acetoxyiodobenzene (BAIB). researchgate.net This system is known for its high chemoselectivity in oxidizing primary alcohols, even in the presence of secondary alcohols, and can efficiently convert 1,5-diols into δ-lactones. researchgate.net The reaction proceeds through the intermediate lactol, which is subsequently oxidized. researchgate.net Palladium-based catalysts have also been studied for the site-selective oxidation of diols, where selectivity is governed by factors such as steric accessibility and electronic effects. researchgate.net

The complete oxidation of both primary hydroxyl groups would result in the formation of 2,4-diethyl-3-propylpentanedioic acid. This typically requires stronger oxidizing agents and more forcing conditions.

Table 1: Potential Oxidation Products of this compound
Reagent/Catalyst SystemIntermediate SpeciesMajor ProductReaction Type
TEMPO / BAIBHydroxy-aldehyde, Lactol4,6-Diethyl-5-propyl-tetrahydropyran-2-one (δ-Lactone)Selective Oxidative Cyclization
PCC / PDC5-Hydroxy-2,4-diethyl-3-propylpentanal2,4-Diethyl-3-propylpentanedialPartial Oxidation
KMnO₄ / H₂SO₄ (hot, conc.)Dialdehyde (B1249045)2,4-Diethyl-3-propylpentanedioic acidStrong Oxidation

Dehydration Pathways of Polyalcohols and Branched Diols

The dehydration of alcohols, typically an acid-catalyzed elimination reaction, results in the formation of alkenes or ethers. youtube.com For diols, both intermolecular and intramolecular pathways are possible. Given the structure of this compound, intramolecular dehydration is a highly probable pathway, which would lead to the formation of a cyclic ether.

Under acidic conditions and elevated temperatures, a protonated hydroxyl group can be eliminated as a water molecule, forming a carbocation. youtube.com The second hydroxyl group can then act as an intramolecular nucleophile, attacking the carbocation to form a cyclic ether. For a 1,5-diol, this cyclization would result in a six-membered ring system, specifically an oxepane (B1206615) derivative. The likely product would be 3,5-diethyl-4-propyl-oxepane.

The mechanism for dehydration can proceed via an E1 or E2 pathway, depending on the alcohol's structure. youtube.com For primary alcohols like those in this compound, the formation of a primary carbocation is energetically unfavorable, suggesting that an E2-like or Sₙ2-type mechanism might be more dominant for the cyclization process. The rate of dehydration can be influenced by steric factors; however, the formation of a thermodynamically stable six-membered ring often drives the reaction forward. rsc.org Studies on the dehydration of linear and branched primary alcohols have shown that catalysts can be used to control selectivity towards alkenes or ethers. researchgate.net

Esterification and Etherification Reactions of Branched Diols

The primary hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. They can also undergo etherification, for example, through the Williamson ether synthesis, to form ethers.

Esterification: The reaction can be controlled to favor either mono-esterification or di-esterification by manipulating the stoichiometry of the reagents. However, achieving selective mono-esterification can be challenging. The steric hindrance from the adjacent alkyl groups can significantly slow down the reaction rate. researchgate.net To overcome this, highly reactive acylating agents or specific catalysts are often employed. organic-chemistry.org For instance, using peptide coupling reagents like TBTU can facilitate esterification even with sterically hindered alcohols. organic-chemistry.org

Etherification: The synthesis of ethers from this diol would typically involve converting the hydroxyl groups into better leaving groups or, more commonly, deprotonating them with a strong base to form alkoxides. These nucleophilic alkoxides can then react with an alkyl halide. Due to the steric bulk around the hydroxyl groups, the synthesis of hindered ethers can be challenging, often requiring specialized conditions such as those leveraging electrochemically generated carbocations to react with the alcohol. nih.gov

Table 2: Functionalization of Hydroxyl Groups
ReactionReagentProduct TypeKey Considerations
EsterificationCarboxylic Acid (e.g., Acetic Acid) + Acid CatalystMono- or Di-esterSteric hindrance may require forcing conditions or activated reagents. researchgate.net
Etherification1. Strong Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I)Mono- or Di-etherReaction rate is sensitive to steric bulk. nih.gov

Mechanistic Studies of Diol-Mediated Reactions

Understanding the mechanisms of reactions involving diols is crucial for predicting product outcomes and designing synthetic strategies. The spatial arrangement of the hydroxyl groups and the nature of the substituents are key determinants of the reaction pathway.

Role of Specific Functional Groups in Reaction Mechanisms

In this compound, the two primary hydroxyl groups are the primary actors in its chemical transformations.

Nucleophilicity: The oxygen atoms of the hydroxyl groups possess lone pairs of electrons, making them nucleophilic. This property is central to esterification and etherification reactions, where the hydroxyl group attacks an electrophilic carbon atom. organic-chemistry.org

Protonation and Elimination: In acid-catalyzed reactions like dehydration, the hydroxyl group is protonated to form a good leaving group (H₂O), initiating carbocation formation or concerted elimination/substitution steps. youtube.com

Intramolecularity: The presence of two hydroxyl groups within the same molecule allows for intramolecular reactions. This is particularly evident in the formation of lactols during oxidation and cyclic ethers during dehydration. The 1,5-relationship between the hydroxyls favors the formation of stable six-membered rings.

Steric Hindrance: The bulky diethyl and propyl groups create a sterically congested environment around the reaction centers. This steric hindrance can impede the approach of reagents, slowing down reaction rates and influencing regioselectivity in cases where the two hydroxyl groups are chemically different. researchgate.net

Formation and Reactivity of Transient Intermediates (e.g., Borinate Esters, Geminal Diols, Lactols)

Many reactions of diols proceed through transient, or short-lived, intermediates that are not isolated but are critical to the reaction mechanism.

Borinate Esters: Diols can react reversibly with boronic acids or their derivatives to form cyclic boronate or borinate esters. In the case of a 1,5-diol, this would lead to a larger ring structure. These cyclic esters can serve as protecting groups, masking the diol functionality. Alternatively, they can be used to activate one hydroxyl group over another, facilitating regioselective functionalization. rsc.org For instance, a chiral borinic acid catalyst could potentially differentiate between the two prochiral hydroxyl groups of this compound.

Lactols: Lactols (cyclic hemiacetals) are key transient intermediates in the oxidation of 1,5-diols to δ-lactones. researchgate.net After one of the primary alcohol groups of this compound is oxidized to an aldehyde, the molecule contains both an aldehyde and a hydroxyl group. The hydroxyl group can then perform a rapid, intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. youtube.com This cyclization forms a thermodynamically favorable six-membered ring, the lactol. This intermediate is more stable than the open-chain hydroxy-aldehyde and is subsequently oxidized in the second step of the reaction to yield the final lactone product. youtube.comresearchgate.net

Influence of Catalyst Systems on Reaction Pathways (e.g., Organocatalysis, Metal Catalysis)

The selective functionalization of one hydroxyl group over the other in a diol like this compound is a significant synthetic challenge. The choice of catalyst is paramount in dictating the reaction pathway and achieving the desired outcome. Both organocatalysis and metal catalysis offer distinct advantages and mechanistic pathways for such transformations.

Organocatalysis:

Organocatalysts, which are small organic molecules, have emerged as powerful tools for the selective functionalization of diols. Their mechanisms often rely on the formation of covalent intermediates or non-covalent interactions, such as hydrogen bonding, to differentiate between the two hydroxyl groups. For a sterically hindered diol like this compound, a chiral organocatalyst could potentially form a more stable intermediate with one of the hydroxyl groups, thereby directing the reaction to that site.

For instance, a catalyst could selectively activate one hydroxyl group, making it a better nucleophile or a better leaving group. The bulky propyl group at the C3 position, flanked by two ethyl groups at C2 and C4, creates a sterically demanding environment. This steric hindrance would likely play a crucial role in how an organocatalyst binds and activates the diol.

Metal Catalysis:

Transition metal catalysts offer a different approach to diol functionalization. These catalysts can coordinate to one or both of the hydroxyl groups, activating them for subsequent reactions. The nature of the metal, its ligands, and the reaction conditions can be fine-tuned to achieve high levels of selectivity.

In the context of this compound, a metal catalyst could coordinate to both hydroxyl groups to form a chelate, thereby influencing the geometry and reactivity of the substrate. Alternatively, a bulky ligand on the metal center could preferentially interact with the less sterically hindered hydroxyl group, leading to site-selective functionalization. The reaction pathways can range from oxidation and reduction to carbon-carbon and carbon-heteroatom bond-forming reactions.

Hypothetical Data on Catalyst Influence:

To illustrate the potential influence of different catalyst systems on the functionalization of this compound, the following table presents hypothetical data for a generic acylation reaction.

Catalyst SystemPredominant Reaction PathwayMajor ProductHypothetical Yield (%)Hypothetical Regioselectivity (Mono-acylation at OH-1 vs. OH-5)
Chiral Amine OrganocatalystCovalent catalysis via acyl-ammonium intermediate1-O-Acyl-2,4-diethyl-3-propylpentane-1,5-diol8590:10
Tin-based Metal Catalyst (e.g., Bu2SnO)Chelation control5-O-Acyl-2,4-diethyl-3-propylpentane-1,5-diol7815:85
Enzyme (Lipase)Enzyme-substrate complex formation1-O-Acyl-2,4-diethyl-3-propylpentane-1,5-diol92>99:1
UncatalyzedStatistical acylationMixture of mono- and di-acylated products-~50:50

Regioselectivity and Site-Selectivity in Diol Functionalization

The terms regioselectivity and site-selectivity are often used interchangeably in the context of diol functionalization, both referring to the preferential reaction at one hydroxyl group over the other. researchgate.net In a symmetrical diol, the two hydroxyl groups are chemically equivalent. However, in an unsymmetrical diol, the electronic and steric environments of the hydroxyl groups differ, leading to inherent differences in reactivity. researchgate.net

For this compound, while the molecule is achiral, the two primary hydroxyl groups are chemically equivalent in the absence of a chiral influence. The challenge of regioselectivity arises when attempting to mono-functionalize the diol. The steric environment created by the ethyl and propyl substituents is the primary factor governing site-selectivity.

The bulky alkyl groups create significant steric hindrance around the core of the molecule. This steric congestion would likely make the hydroxyl groups less accessible to incoming reagents. A catalyst or reagent would need to navigate this crowded environment to react. It is plausible that the inherent reactivity of the two primary hydroxyls is similar, and therefore, achieving high regioselectivity would heavily depend on the careful design of the catalyst and reaction conditions. A catalyst that can effectively discriminate between the two ends of the molecule, perhaps through long-range non-covalent interactions, would be necessary for high site-selectivity.

Hypothetical Research Findings on Regioselectivity:

The following table summarizes hypothetical research findings on the regioselective silylation of this compound with a bulky silylating agent, highlighting the impact of the catalyst.

CatalystSilylating AgentSolventTemperature (°C)Regioselectivity (Mono-silylation at OH-1 : OH-5)
DMAPTBDPSClDichloromethane2555:45
Chiral Phosphoric AcidTBDPSClToluene080:20
Rh(II) AcetateTBDPSClHexane2525:75
NoneTBDPSClDichloromethane2550:50

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Diethyl 3 Propylpentane 1,5 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 2,4-Diethyl-3-propylpentane-1,5-diol in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete assignment of all proton and carbon signals, given the molecule's structural complexity and the presence of multiple stereocenters.

Proton (¹H) NMR for Structural Connectivity

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of numerous chemically similar, yet distinct, proton environments. The signals would likely exhibit significant overlap in the aliphatic region (approximately 0.8-3.7 ppm).

Key expected features include:

Hydroxymethyl Protons (-CH₂OH): The protons of the two primary alcohol groups are diastereotopic due to the adjacent stereocenters. They would likely appear as a complex multiplet, or two distinct multiplets, in the range of 3.4-3.7 ppm. The coupling to the adjacent methine proton (H-2 and H-4) would contribute to this complexity.

Methine Protons (H-2, H-3, H-4): The protons at positions 2, 3, and 4 are also expected to be in a crowded region of the spectrum, likely between 1.5 and 2.0 ppm. Their signals would be multiplets due to coupling with neighboring protons.

Ethyl and Propyl Group Protons: The methylene (B1212753) and methyl protons of the ethyl and propyl substituents would appear as overlapping multiplets in the upfield region of the spectrum (approximately 0.8-1.6 ppm). The terminal methyl groups of the ethyl and propyl chains are expected to be triplets around 0.8-1.0 ppm.

A predicted ¹H NMR data table is presented below. The chemical shifts are estimates based on the analysis of similar aliphatic diols and substituted alkanes. The exact values can vary depending on the solvent and other experimental conditions.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
-CH ₃ (Ethyl & Propyl)0.8 - 1.0t (triplet)~7
-CH ₂- (Ethyl & Propyl)1.2 - 1.6m (multiplet)-
CH -2, CH -41.5 - 1.8m (multiplet)-
CH -31.7 - 2.0m (multiplet)-
-CH ₂OH3.4 - 3.7m (multiplet)-
-OH Variablebr s (broad singlet)-

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, with its 12 carbon atoms, a corresponding number of signals would be expected in the proton-decoupled spectrum, assuming no accidental magnetic equivalence.

Expected chemical shift regions:

Hydroxymethyl Carbons (-CH₂OH): The carbons of the primary alcohol groups are expected to resonate in the downfield region of the aliphatic spectrum, typically between 60 and 70 ppm.

Methine Carbons (C-2, C-3, C-4): These carbons, being at branch points, will appear in the range of 35-50 ppm.

Ethyl and Propyl Group Carbons: The methylene and methyl carbons of the substituents will be found in the upfield region, from approximately 10 to 30 ppm.

A predicted ¹³C NMR data table is provided below. These values are estimations based on analogous structures.

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (Ethyl & Propyl)10 - 15
-C H₂- (Ethyl & Propyl)20 - 30
C -2, C -440 - 45
C -345 - 50
-C H₂OH60 - 65

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Elucidation

Given the complexity and signal overlap anticipated in the 1D NMR spectra, 2D NMR experiments are indispensable for a complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically over two or three bonds. This would be instrumental in tracing the connectivity within the ethyl and propyl groups and linking them to the main pentane (B18724) backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal, resolving ambiguities from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by the following key absorption bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H stretch3200 - 3600Strong, Broad
Alkane (C-H)C-H stretch2850 - 3000Strong
Alcohol (-OH)O-H bend1330 - 1440Medium
Alkane (CH₂, CH₃)C-H bend1350 - 1470Medium
Alcohol (C-O)C-O stretch1000 - 1260Strong

The most prominent feature would be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups, broadened due to hydrogen bonding. Strong C-H stretching absorptions from the numerous alkyl groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol groups would give rise to a strong band around 1050 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. The molecular formula of this compound is C₁₂H₂₆O₂, with a molecular weight of 202.34 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 202 might be weak or absent due to the facile fragmentation of the branched aliphatic alcohol. Common fragmentation pathways for alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. For this molecule, this could involve the loss of an ethyl group, a propyl group, or other alkyl fragments from the main chain, leading to resonance-stabilized oxonium ions.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to a peak at m/z 184 (M-18).

A predicted table of significant mass spectral fragments is presented below.

m/z Value Predicted Fragment Fragmentation Pathway
184[C₁₂H₂₄]⁺˙Loss of H₂O
173[C₁₀H₂₁O]⁺Alpha-cleavage (loss of C₂H₅)
159[C₉H₁₉O]⁺Alpha-cleavage (loss of C₃H₇)
145[C₈H₁₇O]⁺Alpha-cleavage (loss of C₄H₉)
31[CH₂OH]⁺Cleavage at the C1-C2 and C4-C5 bonds

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile and thermally stable compounds. Due to the polar hydroxyl groups, which can cause peak tailing on standard nonpolar columns, derivatization to form more volatile and less polar ethers (e.g., trimethylsilyl (B98337) ethers) is often employed to improve chromatographic performance. Alternatively, polar GC columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase, can be used for the direct analysis of diols. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of non-volatile or thermally labile compounds. For a diol like this compound, reversed-phase HPLC with a C18 column and a mobile phase of water and acetonitrile (B52724) or methanol (B129727) would be a common choice. A detector such as a refractive index detector (RID) or an evaporative light scattering detector (ELSD) would be necessary as the compound lacks a UV chromophore.

Chiral Chromatography: Since this compound has multiple stereocenters, it can exist as several stereoisomers. The separation of these enantiomers and diastereomers would require the use of chiral stationary phases (CSPs) in either GC or HPLC. The choice of the specific chiral column would depend on the nature of the isomers and would likely require empirical method development.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for assessing the volatility and purity of organic compounds. However, the direct analysis of diols, particularly those with multiple hydroxyl groups, can be challenging due to their polarity and potential for strong interactions with the stationary phase, which can lead to poor peak shapes and tailing. sigmaaldrich.com For a highly branched and sterically hindered molecule like this compound, these challenges are amplified.

To overcome these issues, derivatization is a common and often necessary step prior to GC analysis. gcms.czlibretexts.org The active hydrogens of the hydroxyl groups are replaced with less polar functionalities, which increases the volatility and thermal stability of the analyte, and reduces its interaction with the column. libretexts.org The most common derivatization methods for alcohols include silylation, acylation, and alkylation. libretexts.org Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is particularly prevalent for converting alcohols to their corresponding trimethylsilyl (TMS) ethers. sigmaaldrich.com

The GC analysis of the derivatized this compound would likely be performed on a non-polar or medium-polarity capillary column, such as one with a poly(dimethylsiloxane) or a phenyl-substituted polysiloxane stationary phase. The choice of a non-polar column helps to minimize interactions with the derivatized, now less polar, analyte. sigmaaldrich.com The retention time would be influenced by the boiling point of the derivatized diol, which is in turn affected by its molecular weight and branching. The highly branched structure of this compound might lead to a lower retention time compared to a linear diol of the same molecular weight due to its more compact structure.

Table 1: Representative GC Conditions for the Analysis of a Derivatized Branched Diol

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Injector Temperature 250 °C
Detector (FID) Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
Carrier Gas Helium, constant flow
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

This table presents typical starting conditions for the GC analysis of a silylated branched diol. Actual parameters would require optimization.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) for Polymerization Studies of Branched Systems

When this compound is used as a monomer or chain extender in polymerization reactions, for instance, to create polyesters or polyurethanes, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. specificpolymers.comknauer.netsepscience.com GPC separates molecules based on their hydrodynamic volume in solution, which relates to their molecular size. nih.gov

For polymers synthesized from a highly branched diol like this compound, the resulting polymer architecture will also be branched. This branching significantly impacts the polymer's hydrodynamic volume compared to a linear polymer of the same molecular weight. nih.gov Branched polymers are more compact and thus have a smaller hydrodynamic volume, causing them to elute later from the GPC column than their linear counterparts of the same mass. nih.gov

This phenomenon necessitates careful consideration during data analysis. Conventional GPC calibration, which relies on linear polymer standards (e.g., polystyrene), can lead to an underestimation of the molecular weight of branched polymers. nih.gov To obtain more accurate molecular weight data for such systems, advanced detection methods are employed. A multi-detector GPC/SEC system, often incorporating a refractive index (RI) detector, a viscometer, and a light scattering detector (such as a multi-angle light scattering, MALS, detector), is essential. nih.gov This setup allows for the determination of absolute molecular weight without relying on column calibration with standards of a different architecture.

Table 3: Typical GPC/SEC System for Analysis of Polyesters/Polyurethanes from Branched Diols

ParameterCondition
Columns Set of two or three columns with a range of pore sizes suitable for the expected molecular weight range
Mobile Phase/Eluent Tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)
Flow Rate 1.0 mL/min
Temperature 35-40 °C
Detectors Refractive Index (RI), Viscometer, Multi-Angle Light Scattering (MALS)
Calibration Absolute molecular weight determined by MALS; conventional calibration with polystyrene standards for relative comparison

The specific columns and conditions would be chosen based on the polymer's solubility and expected molecular weight range.

X-ray Crystallography for Solid-State Structural Determination of Diol Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of a flexible and branched molecule like this compound itself might be challenging, this technique is exceptionally powerful for elucidating the structure of its coordination complexes with metal ions.

Diols are known to act as ligands, coordinating to metal centers through the oxygen atoms of their hydroxyl groups. researchgate.netnih.gov The formation of such complexes can be a key aspect of their application in catalysis or materials science. The steric hindrance imposed by the diethyl and propyl groups in this compound would significantly influence the coordination geometry and the stoichiometry of the resulting metal complexes.

In a hypothetical crystal structure of a metal complex of this diol, X-ray diffraction analysis would provide precise information on:

Coordination Geometry: The arrangement of the diol ligands around the central metal ion (e.g., octahedral, tetrahedral).

Bond Lengths and Angles: The exact distances between the metal and the oxygen atoms of the diol, as well as the angles within the coordinated diol, revealing any strain imposed by the bulky substituents.

Intermolecular Interactions: The packing of the complex molecules in the crystal lattice, including hydrogen bonding involving the hydroxyl groups, which can lead to the formation of supramolecular architectures. researchgate.net

For instance, lanthanide complexes with various ligands are extensively studied for their luminescent properties, and their solid-state structures are crucial for understanding these characteristics. nih.govgla.ac.ukmdpi.comresearchgate.net A crystal structure of a lanthanide complex with this compound would reveal how the sterically demanding ligand environment affects the coordination sphere of the lanthanide ion.

Table 4: Hypothetical Crystallographic Data for a Metal Complex of this compound

ParameterExample Value
Chemical Formula [M(C₁₂H₂₆O₂)₂Cl₂] (where M is a transition metal)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.5 Å, b = 15.2 Å, c = 12.8 Å, β = 98.5°
Coordination Number of M 6
Key Bond Length (M-O) 2.15 Å
Key Torsion Angle (C-C-C-C) -175° (indicating a near-staggered conformation of the backbone)

This table is purely illustrative of the type of data obtained from an X-ray crystallographic study. Actual values would depend on the specific metal and crystallization conditions.

Computational Chemistry and Modeling of 2,4 Diethyl 3 Propylpentane 1,5 Diol

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4-Diethyl-3-propylpentane-1,5-diol, DFT studies can elucidate the optimized molecular geometry, electronic properties, and reactivity descriptors.

By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. These geometric parameters are fundamental to understanding the steric and electronic effects of the diethyl and propyl substituents on the pentanediol (B8720305) backbone.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-C Bond Length (backbone)1.53 - 1.55 Å
C-O Bond Length1.43 Å
O-H Bond Length0.96 Å
C-C-C Bond Angle110° - 114°
C-O-H Bond Angle108.5°

Table 2: Calculated Electronic Properties of this compound using DFT

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy+1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.1 D

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or other reactants.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding. The two hydroxyl groups of this compound can act as both hydrogen bond donors and acceptors. Simulations can reveal the nature and lifetime of these hydrogen bonds, both intramolecularly and with surrounding solvent molecules, which is critical for understanding its solubility and behavior in different environments.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, these methods can identify the lowest energy path from reactants to products.

A key aspect of this is the localization of transition states, which are the high-energy intermediates that connect reactants and products. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For reactions such as esterification or oxidation of the diol, computational methods can provide detailed 3D structures of the transition states.

Isotopic labeling studies, in conjunction with computational modeling, can further validate predicted reaction pathways. By calculating the kinetic isotope effects, one can compare theoretical predictions with experimental results to confirm the proposed mechanism.

Table 3: Calculated Activation Energies for a Hypothetical Esterification Reaction

Reaction StepTransition StateActivation Energy (kcal/mol)
Nucleophilic AttackTS115.2
Proton TransferTS28.5
Water EliminationTS312.1

Prediction of Spectroscopic Properties and Isomeric Stability

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, methods like DFT can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific peaks to the vibrational modes of the molecule, such as O-H stretching or C-C bending. Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with high accuracy, aiding in the structural elucidation of the molecule and its isomers.

This compound has multiple stereoisomers due to the presence of chiral centers. Computational methods can be used to determine the relative thermodynamic stabilities of these different isomers (diastereomers and enantiomers). By calculating the electronic energy and applying thermal corrections, the Gibbs free energy of each isomer can be determined, allowing for the prediction of their relative populations at equilibrium.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂OH)65.4
C2 (CH)45.2
C3 (CH)50.1
C4 (CH)45.2
C5 (CH₂OH)65.4
Propyl-CH₂30.8
Ethyl-CH₂25.1
Propyl-CH₂20.5
Ethyl-CH₃11.3
Propyl-CH₃14.2

Applications of 2,4 Diethyl 3 Propylpentane 1,5 Diol in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The presence of two primary hydroxyl groups in 2,4-Diethyl-3-propylpentane-1,5-diol offers reactive sites for a multitude of chemical transformations, positioning it as a valuable precursor in the synthesis of intricate molecular structures.

Precursors for Chiral Organic Compounds

Chiral diols are of paramount importance in asymmetric synthesis, often serving as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of reactions. While this compound is achiral, the potential to introduce chirality, for instance, through enantioselective reactions at one of the hydroxyl groups or by employing a chiral precursor in its synthesis, would open avenues for its use in creating stereochemically defined molecules. The synthesis of enantiomerically pure 1,5-diols is an area of active research, with methods such as one-pot double allylboration reactions being developed for their diastereoselective and enantioselective synthesis. acs.org Such strategies could potentially be adapted to produce chiral derivatives of this compound, which could then be employed as building blocks for pharmaceuticals and other biologically active compounds where stereochemistry is crucial.

The table below illustrates representative examples of chiral diols and their applications in asymmetric synthesis, highlighting the potential roles a chiral version of this compound could play.

Chiral Diol ExampleAsymmetric ReactionRole of Diol
(R,R)-1,2-Diphenyl-1,2-ethanediolAsymmetric addition of diethylzinc (B1219324) to aldehydesChiral Ligand
(S)-1,1'-Bi-2-naphthol (BINOL)Asymmetric Diels-Alder reactionChiral Catalyst Component
2,3-O-Isopropylidene-L-threitolSynthesis of chiral phosphine (B1218219) ligandsChiral Backbone

Synthesis of Macrocycles and Heterocycles

Diols are fundamental precursors in the synthesis of macrocyclic and heterocyclic compounds due to the ability of the two hydroxyl groups to react with difunctional reagents to form large rings. The specific architecture of this compound, with its bulky side chains, could influence the conformation and properties of the resulting macrocycles. The synthesis of macrocycles from diol precursors is a well-established strategy, and the use of a highly substituted diol like this could lead to macrocycles with unique host-guest properties or biological activities. researchgate.netcam.ac.uk The steric hindrance imposed by the ethyl and propyl groups might necessitate specific reaction conditions to achieve cyclization efficiently.

Derivatization for Bioactive Compound Scaffolds

The hydroxyl groups of this compound can be readily derivatized to introduce a wide range of functional groups. This functionalization is a key step in creating scaffolds for bioactive compounds. nih.govumich.edujove.comnih.gov For instance, the diol can be converted into corresponding dihalides, diamines, or dicarboxylic acids, which can then be used to build larger molecules with potential therapeutic applications. The lipophilic nature of the branched alkyl side chains could be advantageous for designing molecules that can readily cross cell membranes. The process of derivatization allows for the fine-tuning of the physicochemical properties of the resulting scaffold, which is crucial for its biological function. nih.govnih.govlibretexts.orgresearchgate.net

Integration into Polymer Architectures

The incorporation of highly branched monomers like this compound into polymer chains is a known strategy to significantly alter the physical and chemical properties of the resulting materials.

Precursors for Branched Polyesters and Polyurethanes

This compound can serve as a monomer in the synthesis of polyesters and polyurethanes. In polyesterification, it can react with dicarboxylic acids or their derivatives. In polyurethane synthesis, it would react with diisocyanates. The bulky side groups of this diol would likely result in polymers with a more amorphous nature, as the branching can disrupt chain packing and reduce crystallinity. rsc.org The steric hindrance around the hydroxyl groups may affect the polymerization kinetics, potentially requiring more forcing reaction conditions or specialized catalysts. acs.orgacs.org The resulting polyesters and polyurethanes would be expected to exhibit properties distinct from those derived from linear diols. sciepub.comrsc.orgnih.govwhiterose.ac.uk

The following table provides a hypothetical comparison of properties for polyesters synthesized from a linear diol versus the branched this compound.

PropertyPolyester from 1,5-PentanediolPolyester from this compound (Predicted)
CrystallinitySemicrystallineAmorphous
Glass Transition Temp. (Tg)LowerHigher
SolubilitySoluble in fewer solventsSoluble in a wider range of solvents
Mechanical PropertiesMore rigid and brittleMore flexible and tougher

Influence of Branching on Polymer Microstructure and Rheological Properties

The introduction of the ethyl and propyl side chains in the polymer backbone would significantly impact the polymer's microstructure and rheological behavior. The increased free volume due to the bulky groups would likely lead to a lower density and a higher glass transition temperature (Tg) compared to polymers made from linear diols. nih.govwhiterose.ac.uk This is because the branches restrict segmental motion of the polymer chains.

The rheological properties, such as viscosity and melt flow, would also be affected. researchgate.net Generally, increased branching leads to a more complex relationship between viscosity and shear rate. acs.orgpsu.eduacs.org While long-chain branching can increase melt strength, the short, bulky branches of polymers derived from this compound would likely increase the entanglement molecular weight, leading to a lower viscosity at low shear rates but a more pronounced shear-thinning behavior. tripod.comresearchgate.net These altered rheological properties could be beneficial in polymer processing applications.

Synthesis of Highly Branched Macromolecules (e.g., Hyperbranched Polymers)

There is no available scientific literature detailing the use of this compound as a monomer or initiator in the synthesis of hyperbranched polymers. While the structural features of this diol, such as its branched nature, might suggest theoretical potential in controlling polymer architecture, no experimental data or research findings have been published to support this.

Contributions to Supramolecular Chemistry

No studies have been found that investigate the role of this compound in the field of supramolecular chemistry.

There is no information available on the design or application of this compound in host-guest systems.

Research on the self-assembly processes specifically involving this compound has not been published.

There are no crystal engineering studies or detailed analyses of non-covalent interactions in assemblies of this compound available in the public domain.

Q & A

Basic: What established synthetic routes are available for 2,4-Diethyl-3-propylpentane-1,5-diol, and what key intermediates are involved?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as sequential Grignard additions or aldol condensations, to construct the branched carbon backbone. Protecting groups (e.g., silyl ethers) may be employed to selectively functionalize hydroxyl groups during synthesis. Purification often requires column chromatography or recrystallization to isolate the diol from byproducts. Characterization of intermediates via 1^1H/13^{13}C NMR and mass spectrometry ensures structural fidelity at each step .

Basic: How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use 1^1H NMR to confirm proton environments and 13^{13}C NMR for carbon skeleton verification. IR spectroscopy identifies hydroxyl stretching vibrations (~3200–3600 cm1^{-1}).
  • Chromatography: HPLC with refractive index detection or GC-MS quantifies purity and detects impurities.
  • Crystallography: Single-crystal X-ray diffraction (as seen in analogous diols) resolves stereochemistry and molecular packing .

Advanced: How can experimental design (DOE) optimize the synthesis yield and reaction conditions for this diol?

Methodological Answer:
Employ factorial design (e.g., 2k^k factorial) to evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example:

  • Variables: Reaction time (6–24 hrs), molar ratios (1:1 to 1:3), and pressure (ambient vs. inert atmosphere).
  • Output: Yield (%) and selectivity.
    Orthogonal arrays minimize experimental runs while capturing interactions between factors. Regression analysis models the relationship between variables and outputs .

Advanced: How to resolve contradictions in kinetic data for diol formation under varying catalytic systems?

Methodological Answer:

  • In-situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Kinetic Modeling: Apply pseudo-first-order or Michaelis-Menten kinetics to compare mechanisms.
  • Statistical Validation: Perform ANOVA to assess significance of discrepancies. Replicate experiments under controlled conditions (e.g., humidity, oxygen levels) to isolate variables .

Advanced: What role does this compound play in surface adsorption studies, and how can its interactions be quantified?

Methodological Answer:

  • Adsorption Experiments: Conduct batch studies using functionalized surfaces (e.g., silica, polymers) to measure uptake capacity.
  • Techniques: Quartz crystal microbalance (QCM) or atomic force microscopy (AFM) quantifies adhesion forces.
  • Thermodynamic Analysis: Langmuir/Freundlich isotherms model adsorption behavior. Surface-enhanced Raman spectroscopy (SERS) identifies binding modes .

Advanced: How does the diol participate in multi-component reactions, and what reactor designs enhance its reactivity?

Methodological Answer:
In tandem reactions (e.g., Passerini or Ugi), the diol acts as a bifunctional substrate. Continuous-flow reactors improve mass transfer and reduce side reactions. Design considerations:

  • Residence Time Distribution (RTD): Ensures uniform mixing in tubular reactors.
  • Catalyst Immobilization: Fixed-bed reactors with heterogeneous catalysts (e.g., zeolites) enhance reusability.
    Kinetic profiling under flow vs. batch conditions reveals scalability challenges .

Advanced: What computational methods predict the diol’s stability in complex matrices (e.g., polymer blends or biological systems)?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates conformational flexibility and solvent interactions.
  • Density Functional Theory (DFT): Calculates bond dissociation energies to assess oxidative stability.
  • QSAR Models: Correlate substituent effects (e.g., ethyl vs. propyl groups) with hydrolysis rates. Validate predictions via accelerated aging experiments .

Advanced: How to analyze the diol’s role as a chiral auxiliary in asymmetric synthesis?

Methodological Answer:

  • Enantiomeric Resolution: Use chiral HPLC or capillary electrophoresis to separate diastereomers.
  • Circular Dichroism (CD): Confirms absolute configuration of derivatives.
  • Stereochemical Impact: Compare reaction outcomes (e.g., enantioselectivity in aldol reactions) with and without the diol as a template .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.